molecular formula C13H22FNO3 B3157387 (S)-ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate CAS No. 848949-92-8

(S)-ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate

Cat. No.: B3157387
CAS No.: 848949-92-8
M. Wt: 259.32 g/mol
InChI Key: HWSFRFALWWYHTN-JTQLQIEISA-N
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Description

(S)-ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound contains a fluorine atom, which often imparts distinct chemical and biological properties, making it a subject of interest in pharmaceutical and organic chemistry research.

Scientific Research Applications

(S)-ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

This compound is labeled with the signal word "Warning" . The precautionary statements associated with it are P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The hazard statements are H302, H315, H319, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Amide Bond: The initial step involves the formation of the amide bond between 4-fluoro-4-methyl-2-pentanoic acid and pent-4-enamine. This reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

    Esterification: The next step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be achieved using ethanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (S)-ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The amide and ester functional groups also play a role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid: Similar structure but lacks the ethyl ester group.

    4-fluoro-4-methyl-2-(pent-4-enamido)pentanol: Similar structure but contains a hydroxyl group instead of the ester.

Uniqueness

(S)-ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs.

This compound’s unique structural features and diverse applications make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

ethyl (2S)-4-fluoro-4-methyl-2-(pent-4-enoylamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO3/c1-5-7-8-11(16)15-10(9-13(3,4)14)12(17)18-6-2/h5,10H,1,6-9H2,2-4H3,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSFRFALWWYHTN-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)(C)F)NC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(C)(C)F)NC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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